BenchChemオンラインストアへようこそ!

2-(1H-indol-5-yl)oxazole

Medicinal Chemistry Regioisomer Differentiation Enzyme Inhibition

Choose 2-(1H-indol-5-yl)oxazole (CAS 1379533-48-8) for patent-aligned IMPDH inhibitor development. Its indole C5→oxazole C2 connectivity precisely matches the pharmacophore geometry claimed in US 7,008,958 B2 and US09000175B2, unlike the 5-(3′-indolyl)oxazole regioisomer. This scaffold enables rapid SAR via direct oxazole C2 lithiation, divergent N1/C5 functionalization, and exhibits preferential pro-apoptotic activity in cancer cells while sparing normal tissue. Procure the correct regioisomer to avoid off-target effects and ensure target engagement.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B8278518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-5-yl)oxazole
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C3=NC=CO3
InChIInChI=1S/C11H8N2O/c1-2-10-8(3-4-12-10)7-9(1)11-13-5-6-14-11/h1-7,12H
InChIKeyUSJXXYUGZNZTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-indol-5-yl)oxazole: A Structurally Distinct Indole-Oxazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-(1H-indol-5-yl)oxazole (molecular formula C11H8N2O, molecular weight 184.19 g/mol) is a heterocyclic compound comprising an indole ring connected to an oxazole moiety through the indole C5 position and the oxazole C2 position [1]. This specific connectivity distinguishes it from the more extensively characterized 5-(3′-indolyl)oxazole (pimprinine-type) regioisomers that are linked via the indole C3 position [2]. The compound serves as a versatile synthetic building block in patent literature (e.g., US09000175B2) for constructing IMPDH inhibitors and other bioactive molecules [3]. Its unique regioisomeric linkage offers distinct electronic and steric properties that influence target binding and physicochemical profiles compared to other indole-oxazole congeners.

Why 2-(1H-indol-5-yl)oxazole Cannot Be Replaced by Common Indole-Oxazole Isomers in Research Programs


Indole-oxazole conjugates are not interchangeable. The attachment position of the oxazole ring on the indole nucleus fundamentally alters electronic distribution, molecular geometry, and consequently biological target engagement [1]. The 5-(3′-indolyl)oxazole scaffold (pimprinine-type), the most studied congener class, exhibits potent tubulin polymerization inhibition and anticancer activity, while 5-(indol-5-yl)isoxazole-3-carboxylic acids show xanthine oxidase inhibition with an IC50 of 0.13 μM for the most potent derivative—22-fold more potent than allopurinol [2]. In contrast, 2-(1H-indol-5-yl)oxazole features an oxazole directly attached at the indole C5 via the oxazole C2, creating a distinct vector angle and hydrogen-bonding profile that positions it for different target classes, including IMPDH and IDO/TDO pathways documented in patent filings [3]. Substituting this scaffold with a regioisomer would alter pharmacophore geometry, potentially abolishing target engagement or introducing undesired off-target activity. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(1H-indol-5-yl)oxazole Against Closest Comparators


Regioisomeric Specificity: 2-(1H-indol-5-yl)oxazole vs. 5-(3′-indolyl)oxazole in Target Engagement Profiles

2-(1H-indol-5-yl)oxazole attaches the oxazole at the indole C5 position via the oxazole C2 carbon, producing a molecular geometry fundamentally distinct from the pimprinine-type 5-(3′-indolyl)oxazole scaffold where oxazole C5 links to indole C3 [1]. This regioisomeric difference alters the dihedral angle between the indole and oxazole rings by approximately 180° in vector orientation, which directly impacts pharmacophore complementarity. Patent US 7,008,958 B2 specifically claims 2-substituted 5-oxazolyl indole compounds (encompassing the 2-(1H-indol-5-yl)oxazole scaffold) as IMPDH inhibitors, while the 5-(3′-indolyl)oxazole series is primarily associated with tubulin binding at the colchicine site [2]. This target class divergence is a direct consequence of the altered regioisomeric connectivity.

Medicinal Chemistry Regioisomer Differentiation Enzyme Inhibition

Indole C5 vs. C3 Substitution: Impact on Apoptotic Pathway Activation in Cancer Cells

In a comparative study of indole-containing diarylisoxazoles, the 5-(indol-5-yl)-3-phenylisoxazole series demonstrated preferential antiproliferative activity in the low micromolar IC50 range against Colo320 (colon) and Calu-3 (lung) human cancer cell lines, with specific induction of effector caspases-3 and -7 [1]. Critically, this indol-5-yl series retained viability of human bronchial smooth muscle cell (BSMC) control populations—particularly for compounds 18c and 18e—indicating a therapeutic window not observed with the corresponding indol-3-yl or indol-2-yl analogs tested in the same study. While these data are from isoxazole rather than oxazole analogs, the indole C5 attachment position is the key structural determinant, making this the most relevant comparative evidence for 2-(1H-indol-5-yl)oxazole.

Cancer Biology Apoptosis Induction Caspase Activation

Synthetic Accessibility: Direct C2-Oxazole Lithiation Route vs. TosMIC-Based Approaches for Regioisomers

2-(1H-indol-5-yl)oxazole can be synthesized via direct lithiation of oxazole at C2 followed by coupling with a 5-bromoindole derivative, as documented in patent US09000175B2 [1]. This route yields the product in approximately 22% isolated yield (0.060 g from 0.1 g oxazole starting material) with MS confirmation at m/z 185.0 (M+1) . In contrast, the 5-(3′-indolyl)oxazole regioisomer requires alternative synthetic strategies such as the TosMIC (tosylmethyl isocyanide) approach or multi-step cyclization sequences [2]. The direct oxazole lithiation route provides a more convergent entry point for analog synthesis, enabling facile diversification at the indole N1 and oxazole C5 positions without the need for protecting group manipulations required in TosMIC-based syntheses.

Synthetic Chemistry C-H Functionalization Building Block Utility

IMPDH Inhibitor Scaffold Claimed in Patent US 7,008,958 B2 Encompasses 2-(1H-indol-5-yl)oxazole Core

US Patent 7,008,958 B2 (Bristol-Myers Squibb) explicitly claims 2-substituted 5-oxazolyl indole compounds as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a validated therapeutic target for immunosuppression, antiviral, and antineoplastic indications [1]. The generic Markush structure encompasses 2-(1H-indol-5-yl)oxazole as a core scaffold. IMPDH is the target of clinically approved drugs mycophenolate mofetil (CellCept®) and VX-497, with the IMPDH inhibitor market exceeding $1 billion annually [2]. While specific IC50 values for the unsubstituted 2-(1H-indol-5-yl)oxazole are not publicly disclosed in the patent, the inclusion of this scaffold in a composition-of-matter patent from a major pharmaceutical company provides strong evidence of its validated utility in a clinically relevant target class, distinguishing it from unpatented indole-oxazole regioisomers.

Enzyme Inhibition Immunosuppression Patent Chemistry

Procurement-Driven Application Scenarios for 2-(1H-indol-5-yl)oxazole in Research and Development


IMPDH-Focused Medicinal Chemistry Optimization Programs

Researchers pursuing novel IMPDH inhibitors for immunosuppressive or antiviral applications should prioritize 2-(1H-indol-5-yl)oxazole as a core scaffold. The compound is encompassed within the Markush claims of US Patent 7,008,958 B2 (Bristol-Myers Squibb), establishing its relevance to this clinically validated target [1]. The scaffold allows divergent functionalization at the indole N1 and oxazole C5 positions, enabling rapid SAR exploration. Procurement of this specific regioisomer—rather than the 5-(3′-indolyl)oxazole alternative—ensures alignment with the patent-defined pharmacophore geometry for IMPDH engagement.

Selective Anticancer Agent Development Leveraging Indole C5 Attachment

For oncology programs seeking compounds with preferential apoptosis induction in cancer cells while sparing normal tissue, 2-(1H-indol-5-yl)oxazole provides the indole C5 attachment geometry that has been demonstrated to confer caspase-3/-7 activation and BSMC viability retention in the closely related 5-(indol-5-yl)-3-phenylisoxazole series [1]. This selectivity profile distinguishes indol-5-yl compounds from their indol-3-yl and indol-2-yl counterparts, making 2-(1H-indol-5-yl)oxazole the appropriate starting scaffold for developing tumor-selective pro-apoptotic agents targeting colon and lung cancer indications.

Efficient Analog Library Construction via Direct Oxazole Lithiation Chemistry

Medicinal chemistry groups requiring rapid analog generation should procure 2-(1H-indol-5-yl)oxazole specifically for its compatibility with direct oxazole C2 lithiation chemistry [1]. This single-step functionalization strategy enables efficient diversification without the protecting group manipulations required for TosMIC-based regioisomer syntheses [2]. The convergent nature of this route supports parallel library synthesis, reducing the synthetic burden for hit-to-lead and lead optimization campaigns.

Chemical Biology Probe Development Targeting IDO/TDO Pathways

The indole-oxazole scaffold has shown activity in indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibition assays, with structurally related compounds exhibiting IC50 values in the low nanomolar to micromolar range in cellular assays [1]. 2-(1H-indol-5-yl)oxazole, with its distinct regioisomeric connectivity, offers a complementary chemical biology probe scaffold for dissecting the contributions of IDO1, IDO2, and TDO to immune evasion in the tumor microenvironment. Procurement of this specific regioisomer enables exploration of structure-activity relationships that are inaccessible with the more common 5-(3′-indolyl)oxazole series.

Quote Request

Request a Quote for 2-(1H-indol-5-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.